4-Amino-N-cyclopentyl-1-propyl-1H-pyrazole-3-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 4-Amino-N-cyclopentyl-1-propyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with diketones, followed by functional group modifications to introduce the amino and carboxamide groups . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
4-Amino-N-cyclopentyl-1-propyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with altered functional groups .
Scientific Research Applications
4-Amino-N-cyclopentyl-1-propyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-N-cyclopentyl-1-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes and receptors, such as p38MAPK and COX, which are involved in inflammatory and cancer pathways . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
4-Amino-N-cyclopentyl-1-propyl-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: This compound has a similar structure but differs in the substitution pattern, which can affect its biological activity.
4-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-3-carboxamide: Another related compound with different substituents, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-amino-N-cyclopentyl-1-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-2-7-16-8-10(13)11(15-16)12(17)14-9-5-3-4-6-9/h8-9H,2-7,13H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOCSQAJKRUWED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)NC2CCCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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